2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a thioether linkage, and a methoxyphenyl-substituted pyrimidinol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic or basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, which can be achieved by reacting the thioether intermediate with a methoxyphenyl-substituted pyrimidine precursor under suitable conditions, such as in the presence of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and Sulfones: from oxidation reactions.
Amines: from reduction reactions.
Substituted derivatives: from nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If found to be biologically active, this compound could be developed into a therapeutic agent. Its unique structure might interact with specific biological targets, offering new avenues for treatment.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methylthio)pyrimidine
- 6-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-4-ol
Uniqueness
The combination of the oxadiazole ring with the methoxyphenyl-substituted pyrimidinol is unique, providing a distinct set of chemical and biological properties. This uniqueness can be leveraged in various applications, distinguishing it from other compounds with similar structures but different functional groups.
This detailed overview provides a comprehensive understanding of 2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-27-13-8-6-12(7-9-13)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)14-4-2-3-5-15(14)21/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSVKMXSLRJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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